molecular formula C15H19NO3 B2534069 (1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid CAS No. 1938289-59-8

(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid

Cat. No. B2534069
M. Wt: 261.321
InChI Key: MUGAXCAKQYFGOG-RTXFEEFZSA-N
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Scientific Research Applications

Enzymatic Synthesis Inhibition

Research has demonstrated that certain carbocyclic and heterocyclic amino acids, including variants similar to the compound , can inhibit the enzymatic synthesis of S-adenosyl-L-methionine. This inhibition is influenced by the structure of the cyclic amino acid, with specific configurations and substitutions affecting the inhibitory activity. These findings suggest potential applications in modulating enzymatic activities relevant to various biological processes, including those related to methylation pathways (Coulter et al., 1974).

Drug Design and Isosteres

The cyclopentane-1,3-dione moiety, closely related to the structural framework of (1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid, has been explored as an isostere for the carboxylic acid functional group in drug design. This approach has yielded potent thromboxane A2 receptor antagonists, showcasing the potential of incorporating such structural motifs into therapeutic agents (Ballatore et al., 2011).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes, which could be structurally related to the compound in discussion, have shown significant in vitro cytotoxicity against various human tumor cell lines. This highlights a potential application in the development of novel anticancer drugs, leveraging the unique structural properties of such compounds (Basu Baul et al., 2009).

Green Synthesis of Dipeptides

The ecological base-conditioned preparation of dipeptides using unprotected α-amino acids, including those with structures related to the compound under discussion, suggests applications in sustainable chemistry. This method represents an environmentally friendly approach to synthesizing complex molecules, including pharmaceuticals and biologically active peptides (Ezawa et al., 2017).

Future Directions

The future directions of research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This would provide a deeper understanding of the compound and could lead to potential applications in various fields.


Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and studies are needed to provide a more detailed analysis of this compound.


properties

IUPAC Name

(1R,3S)-3-[[(2R)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGAXCAKQYFGOG-RTXFEEFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)N[C@H]2CC[C@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid

CAS RN

1938289-59-8
Record name (1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid
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